molecular formula C11H10ClNO2S2 B6233013 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride CAS No. 66047-76-5

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride

Cat. No.: B6233013
CAS No.: 66047-76-5
M. Wt: 287.8 g/mol
InChI Key: KBMVOJVCQBNXAA-UHFFFAOYSA-N
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Description

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride is a chemical compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride typically involves the reaction of 2-methyl-1,3-thiazole-4-carboxylic acid with appropriate sulfonyl chloride reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thioethers or thiols under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine or pyridine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Sulfonamide Derivatives: Formed from substitution reactions with amines.

    Sulfonate Esters: Formed from substitution reactions with alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Thioethers and Thiols: Formed from reduction reactions.

Scientific Research Applications

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The thiazole ring can also interact with biological receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1,3-thiazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

    5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride: A structural isomer with similar reactivity.

    2-methyl-5-(1,3-thiazol-4-yl)benzene-1-sulfonyl chloride: Another isomer with comparable properties.

Uniqueness

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride is unique due to the specific positioning of the methyl and thiazole groups, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct biological activities and chemical properties compared to its isomers and related compounds.

Properties

CAS No.

66047-76-5

Molecular Formula

C11H10ClNO2S2

Molecular Weight

287.8 g/mol

IUPAC Name

2-methyl-5-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride

InChI

InChI=1S/C11H10ClNO2S2/c1-7-3-4-9(5-11(7)17(12,14)15)10-6-16-8(2)13-10/h3-6H,1-2H3

InChI Key

KBMVOJVCQBNXAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C)S(=O)(=O)Cl

Purity

95

Origin of Product

United States

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